1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isothiocyanate group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-di-tert-butyl-4-methylphenol with copper(II) bromide in tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the mixture is washed with water and ethyl acetate, and the organic layer is concentrated and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Copper(II) Bromide: Used in the initial synthesis step.
Ethanol and Methanol: Solvents used in different steps of the reaction process.
Tetrahydrofuran (THF): A common solvent for the reaction mixture.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Substituted Benzene Derivatives: Formed from substitution reactions involving the bromine atom.
Scientific Research Applications
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential bioactivity and applications in drug development.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethylbenzene: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
2-Bromo-1,4-dimethylbenzene: Similar structure but different substitution pattern on the benzene ring.
1-Bromo-2,3-dimethylbenzene: Another isomer with different substitution positions.
Uniqueness
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is unique due to the presence of both a bromine atom and an isothiocyanate group on the same benzene ring
Properties
IUPAC Name |
1-bromo-2-isothiocyanato-3,5-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTPUPXLOWXCGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568792 |
Source
|
Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140136-71-6 |
Source
|
Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.